2-Amino-7-bromo-3H-quinazolin-4-one
Overview
Description
2-Amino-7-bromo-3H-quinazolin-4-one is a chemical compound with the empirical formula C8H6BrN3O . It has a molecular weight of 240.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step process starting from 2-nitrobenzoic acid. The steps involve nitration, reduction, bromination, and cyclization.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string NC1=Nc2cc (Br)ccc2C (=O)N1 . The InChI representation is 1S/C8H6BrN3O/c9-4-1-2-5-6 (3-4)11-8 (10)12-7 (5)13/h1-3H, (H3,10,11,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, quinazolinone derivatives have been noted for their wide range of biological properties . These include antibacterial, antifungal, anti-inflammatory, anti-HIV, antiviral, and antituberculosis properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C8H6BrN3O), molecular weight (240.06), and its representations in SMILES and InChI formats .Scientific Research Applications
Photo-Disruptive and DNA Binding Properties
2-Amino-7-bromo-3H-quinazolin-4-one derivatives are part of the quinazolinone family, which are known for their photo-disruptive properties and ability to bind DNA. Research reveals that specific derivatives, especially those functionalized with nitro groups, exhibit significant photo-activity, indicating potential applications in photo-chemotherapy or photodynamic therapeutics (Mikra et al., 2022).
Antibacterial Applications
Quinazolin-4-ones, with various substitutions including the 7-bromo group, have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, signifying their potential in developing new antibacterial agents (Akl, El-Sayed, & Saied, 2017).
Anticonvulsant and Antidepressant Properties
Compounds structurally related to this compound have been explored for their potential as anticonvulsant and antidepressant agents. The synthesis of these compounds involves nucleophilic substitution reactions that provide a series of derivatives, some of which have shown promising results in preclinical models (Alagarsamy et al., 2012).
Anti-Inflammatory and Analgesic Applications
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The studies suggest that certain derivatives exhibit significant activity, comparing favorably with standard drugs used in the treatment of inflammation and pain (Eweas et al., 2012).
Synthesis and Drug Development
The compound has been involved in various synthetic pathways, offering insights into green and efficient synthesis methods. These methods contribute to drug development processes, especially for drugs acting on the central nervous system (Kumar et al., 2015).
Safety and Hazards
Sigma-Aldrich provides 2-Amino-7-bromo-3H-quinazolin-4-one to researchers but does not collect analytical data for this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .
Mechanism of Action
Target of Action
Quinazolinone derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antimalarial, anticancer, anti-inflammatory, and other activities .
Mode of Action
Quinazolinones are known to interact with various targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the diverse biological activities of quinazolinones, it can be inferred that multiple pathways might be affected . These could potentially include pathways related to cell proliferation, inflammation, and microbial growth, among others.
Result of Action
The molecular and cellular effects of 2-Amino-7-bromo-3H-quinazolin-4-one’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with quinazolinones, the effects could potentially include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of microbial growth (in the case of antimicrobial activity) .
properties
IUPAC Name |
2-amino-7-bromo-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJZZPBSKSEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680004 | |
Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-56-5 | |
Record name | 2-Amino-7-bromo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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